Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
Description
Fundamental Principles of Benzothiazole (B30560) Heterocycles in Contemporary Chemical Science
Benzothiazoles are a class of bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. ias.ac.inchemicalbook.com This aromatic scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net The presence of nitrogen and sulfur atoms in the thiazole ring allows for diverse chemical modifications, influencing the molecule's electronic properties, solubility, and biological activity. nih.govthegoodscentscompany.com
Benzothiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netmdpi.com The planarity of the benzothiazole ring system facilitates intercalation with DNA and interaction with enzyme active sites. chemicalbook.com Furthermore, their unique photophysical properties have led to their use in dyes, imaging agents, and organic electronics. chemicalbook.comnih.gov
Significance of Organosilicon Moieties in Synthetic and Materials Chemistry
Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have become indispensable in modern chemistry. organic-chemistry.orgrsc.org The trimethylsilyl (B98337) (TMS) group, in particular, is one of the most common organosilicon moieties. The introduction of a silicon atom into an organic molecule can significantly alter its physical and chemical properties. atamanchemicals.comorientjchem.org
Key properties imparted by organosilicon moieties include:
Increased Lipophilicity: The nonpolar nature of alkylsilyl groups can enhance the solubility of a molecule in nonpolar solvents and improve its ability to cross biological membranes. orientjchem.org
Synthetic Utility: The TMS group is widely used as a protecting group for various functional groups and as a directing group in organic synthesis. chemicalbook.com
In materials science, the incorporation of silicon can lead to polymers with enhanced thermal stability, flexibility, and gas permeability. rsc.org
Role of Thioether Linkages in Molecular Design and Function
A thioether is a functional group containing a sulfur atom connected to two alkyl or aryl groups. This linkage is a key structural element in numerous natural products and synthetic molecules. ekb.eg The sulfur atom in a thioether is a soft nucleophile and can participate in various chemical reactions.
The importance of thioether linkages in molecular design stems from several factors:
Metabolic Stability: Compared to esters or amides, thioethers are generally more resistant to enzymatic cleavage, making them attractive for the design of metabolically stable drugs.
Conformational Flexibility: The C-S-C bond angle provides a degree of flexibility to molecular structures, which can be crucial for binding to biological targets.
Coordination Chemistry: The sulfur atom can coordinate to metal ions, a property that is exploited in the design of ligands and catalysts.
In peptide and protein chemistry, thioether linkages are used to create cyclic structures that exhibit enhanced stability and biological activity. ekb.eg
Rationale for Comprehensive Investigation of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
The combination of a benzothiazole heterocycle, a trimethylsilyl group, and a thioether linkage in a single molecule presents a compelling case for its investigation. The rationale for exploring this specific compound can be multifaceted:
Synergistic Effects: Researchers may be investigating potential synergistic effects arising from the combination of these three moieties. For example, the lipophilicity of the TMS group could enhance the cellular uptake of the biologically active benzothiazole core.
Novel Reactivity and Synthesis: The molecule could serve as a versatile intermediate in organic synthesis. The trimethylsilylmethylthio group could be a precursor to other functional groups or be involved in specific chemical transformations.
Materials Science Applications: The presence of both sulfur and silicon could impart unique properties relevant to materials science, such as in the development of novel polymers or coatings with specific electronic or optical properties.
Drug Discovery: As a novel chemical entity, it would be a candidate for screening in various biological assays to discover new therapeutic agents.
While specific data for Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- is not currently available in the public domain, the known properties and applications of its constituent parts provide a strong foundation for its potential significance in advanced chemical research. Further investigation into the synthesis and characterization of this compound is warranted to unlock its full potential.
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazol-2-ylsulfanylmethyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS2Si/c1-15(2,3)8-13-11-12-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWMBONTLWEIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CSC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395915 | |
| Record name | Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106296-62-2 | |
| Record name | Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Chemical Synthesis of Benzothiazole, 2 Trimethylsilyl Methyl Thio and Its Structural Analogues
De Novo Synthesis of the Benzothiazole (B30560) Core
The formation of the benzothiazole nucleus is a cornerstone of heterocyclic chemistry, with numerous synthetic routes developed. Among these, the cyclization reactions involving 2-aminothiophenols are the most prevalent and versatile.
Cyclization Reactions involving 2-Aminothiophenols
The reaction of 2-aminothiophenol (B119425) with a variety of carbon electrophiles is the most classical and widely employed method for the synthesis of 2-substituted benzothiazoles. This approach relies on the nucleophilic character of both the amino and thiol groups, which participate in a condensation and subsequent cyclization reaction.
A common and straightforward method involves the condensation of 2-aminothiophenol with aldehydes. This reaction can be promoted by various catalysts and reaction conditions. For instance, a simple and green method utilizes an acidic CO2-alcohol system to produce benzothiazole derivatives from 2-aminothiophenol and various aldehydes under mild conditions. In this system, alkyl carbonic acid is formed in situ and catalyzes the reaction.
Carboxylic acids and their derivatives, such as acyl chlorides, are also effective partners for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol. The reaction with carboxylic acids often requires a dehydrating agent or a catalyst to facilitate the condensation. For example, a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel has been shown to be an effective medium for this transformation.
Furthermore, β-diketones can react with 2-aminothiophenols in the presence of a Brønsted acid catalyst to yield 2-substituted benzothiazoles under oxidant- and metal-free conditions. This method is noted for its efficiency and mild reaction conditions.
The following table summarizes various approaches for the synthesis of 2-substituted benzothiazoles using 2-aminothiophenol.
| Reactant with 2-Aminothiophenol | Catalyst/Reagent | Key Features |
|---|---|---|
| Aldehydes | Acidic CO2-alcohol system | Green and mild conditions, in situ catalyst formation. |
| Carboxylic Acids | Methanesulfonic acid/Silica gel | Heterogeneous catalyst, good yields. |
| β-Diketones | Brønsted acid (e.g., p-TsOH) | Metal-free, oxidant-free, mild conditions. |
| Nitriles | Copper catalyst | Efficient and convenient for a wide range of nitriles. organic-chemistry.org |
Catalyst-Enabled and Green Chemistry Approaches in Benzothiazole Formation
In recent years, a significant focus has been placed on developing more sustainable and efficient methods for benzothiazole synthesis. This has led to the exploration of various catalysts and green chemistry principles.
Catalyst-enabled approaches often aim to reduce reaction times, lower reaction temperatures, and improve yields. For example, copper-catalyzed reactions have been developed for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and nitriles, offering excellent yields and broad substrate scope. organic-chemistry.org
Green chemistry approaches emphasize the use of environmentally benign solvents, catalysts, and energy sources. The use of water as a solvent, microwave irradiation, and solid-supported catalysts are examples of such strategies. For instance, the synthesis of benzothiazoles has been achieved using recyclable solid acid catalysts, which simplifies product purification and reduces waste. Mechanochemical approaches, where reactions are carried out by grinding solid reactants together, often in the absence of a solvent, represent another green methodology that has been successfully applied to benzothiazole synthesis.
Introduction of the 2-[[(trimethylsilyl)methyl]thio]- Substituent
Once the benzothiazole core is formed, the next critical step is the introduction of the specific 2-[[(trimethylsilyl)methyl]thio]- substituent. This is typically achieved through the functionalization of a 2-mercaptobenzothiazole (B37678) intermediate.
Strategies for Carbon-Sulfur Bond Formation at the 2-Position
The most direct method for creating a carbon-sulfur bond at the 2-position of the benzothiazole ring is through the synthesis and subsequent reaction of 2-mercaptobenzothiazole. This key intermediate can be readily prepared by the reaction of 2-aminothiophenol with carbon disulfide. The resulting thiol group is nucleophilic and can react with various electrophiles to form 2-thio-substituted benzothiazoles.
The S-alkylation of 2-mercaptobenzothiazole is a well-established reaction that proceeds via an SN2 mechanism. wikipedia.org This involves the deprotonation of the thiol group with a base to form a thiolate anion, which then acts as a potent nucleophile to attack an alkyl halide, displacing the halide and forming the desired C-S bond.
Methods for Incorporating the Trimethylsilylmethyl Group
To introduce the trimethylsilylmethyl group, a suitable electrophile is required. The most common reagent for this purpose is (trimethylsilyl)methyl chloride or a related halide. The reaction involves the S-alkylation of 2-mercaptobenzothiazole with (trimethylsilyl)methyl chloride in the presence of a base. The base deprotonates the thiol, and the resulting thiolate attacks the silicon-containing alkyl halide to form the target compound, Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-.
The choice of base and solvent can influence the efficiency of the reaction. Common bases used for such alkylations include alkali metal hydroxides, carbonates, or alkoxides. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
Chemo- and Regioselective Functionalization Approaches
An important consideration in the alkylation of 2-mercaptobenzothiazole is the potential for reaction at either the sulfur or the nitrogen atom of the benzothiazole ring. 2-Mercaptobenzothiazole exists in a tautomeric equilibrium with its thione form, benzothiazole-2(3H)-thione. Alkylation can potentially occur on either the exocyclic sulfur atom (S-alkylation) or the ring nitrogen atom (N-alkylation).
However, the alkylation of 2-mercaptobenzothiazole with alkyl halides typically proceeds with high regioselectivity to give the S-alkylated product. This is because the thiolate anion is a softer and more potent nucleophile than the nitrogen atom in this system, favoring attack at the soft electrophilic carbon of the alkyl halide. The reaction conditions can be optimized to ensure exclusive S-alkylation. For instance, carrying out the reaction under basic conditions that favor the formation of the thiolate anion will promote the desired chemo- and regioselectivity.
Synthesis of Related Benzothiazole Thioether Derivatives and Organosilicon Analogues
The synthesis of 2-substituted benzothiazole thioethers and their organosilicon analogues is a significant area of research, primarily leveraging the nucleophilic character of the sulfur atom in 2-mercaptobenzothiazole. nih.govresearchgate.net This precursor readily reacts with a variety of electrophiles, including halogenated organosilanes and other alkylating agents, to form a diverse range of thioether derivatives. nih.govnih.gov These synthetic strategies are often characterized by their efficiency and the mild conditions under which they can be performed. nih.govnih.gov
A primary and straightforward method for creating the C-S bond at the 2-position of the benzothiazole ring is the S-alkylation of 2-mercaptobenzothiazole. researchgate.net This nucleophilic substitution reaction is typically carried out in the presence of a base, which deprotonates the thiol group to form a more nucleophilic thiolate anion. nih.gov The resulting anion then attacks an alkyl halide, leading to the formation of the corresponding 2-alkylthio-benzothiazole. Phase-transfer catalysts can also be employed to facilitate this reaction, enhancing yields and reaction rates.
The introduction of organosilicon moieties, such as the (trimethylsilyl)methyl group, follows this general principle. The reaction of 2-mercaptobenzothiazole with halomethylsilanes, like (iodomethyl)(dimethyl)phenyl silane, proceeds at room temperature, sometimes even without the need for bases or phase-transfer catalysts, to afford the target compounds. nih.gov In some cases, this reaction can lead to the formation of iminium salts. nih.gov
Alternative strategies for synthesizing the broader class of 2-substituted benzothiazoles involve the condensation of 2-aminothiophenol with various reagents like aldehydes, nitriles, or carboxylic acids. organic-chemistry.orgekb.egorganic-chemistry.org These methods build the thiazole (B1198619) ring itself, with the desired substituent at the 2-position. For instance, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org While these methods are powerful for creating a wide variety of analogues, the direct S-alkylation of 2-mercaptobenzothiazole remains a highly effective and common route for the synthesis of thioether derivatives specifically. nih.govresearchgate.net
The following table summarizes representative synthetic methodologies for preparing various benzothiazole thioether derivatives and related organosilicon analogues.
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Mercaptobenzothiazole | Aryl Halides | CuFe₂O₄ nanoparticles, Cs₂CO₃, PEG-400, 90°C | 2-Arylthio-benzothiazoles | Good to Excellent | researchgate.net |
| 2-Mercaptobenzothiazole | (Iodomethyl)(dimethyl)phenyl silane | Room Temperature | Organosilicon Iminium Salts | Not specified | nih.gov |
| 2-Mercaptobenzothiazole | Benzyl Halide | Sodium Salt of MBT, DMF, Room Temperature | 2-Benzylsulfanyl-benzothiazoles | Not specified | nih.gov |
| o-Haloanilines | Carbon Disulfide | DBU, Toluene, 80°C | 2-Mercaptobenzothiazole Derivatives | Good | organic-chemistry.org |
| 2-Aminobenzenethiols | Nitriles | Cu(OAc)₂, Et₃N, Ethanol, 70°C | 2-Substituted Benzothiazoles | Excellent | organic-chemistry.org |
Detailed research has demonstrated the versatility of these methods. For example, the use of recyclable CuFe₂O₄ nanoparticles under ligand-free conditions for the reaction of 2-mercaptobenzothiazole with aryl halides represents an environmentally benign and highly efficient protocol. researchgate.net This approach underscores a move towards greener chemistry in the synthesis of these derivatives. nih.gov
Furthermore, investigations into the reaction of 2-mercaptobenzothiazole with iodomethylsilanes have revealed interesting reactivity, leading not only to the expected S-alkylation products but also to the formation of novel iminium salts with iodide or triiodide counter-ions. nih.gov The reaction conditions, such as the presence or absence of iodine, can influence the product distribution, highlighting the subtle mechanistic factors at play. nih.gov
The following table presents specific examples of synthesized benzothiazole thioether derivatives and organosilicon analogues, showcasing the structural diversity achievable through these methodologies.
| Compound Name | Reactants | Key Features of Synthesis | Reference |
|---|---|---|---|
| 2-Arylthio-benzothiazole | 2-Mercaptobenzothiazole, Aryl Iodide | Copper ferrite (B1171679) nanoparticle catalysis; ligand-free. | researchgate.net |
| 2-(Thiocyanomethylthio)benzothiazole | Metal salt of 2-Mercaptobenzothiazole, Chloromethyl thiocyanate | Reaction in an alcohol solution. | nih.gov |
| Organosilicon Iminium Salt of Benzothiazole | 2-Mercaptobenzothiazole, (Iodomethyl)(dimethyl)phenyl silane | Occurs at room temperature without a base. | nih.gov |
| 2-Benzylsulfanyl-benzothiazole | Sodium salt of 2-Mercaptobenzothiazole, Benzyl Halide | Nucleophilic substitution in DMF. | nih.gov |
Advanced Spectroscopic and High Resolution Analytical Techniques for Structural Elucidation of Benzothiazole, 2 Trimethylsilyl Methyl Thio
Nuclear Magnetic Resonance (NMR) Spectroscopic Modalities
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For Benzothiazole (B30560), 2-[[(trimethylsilyl)methyl]thio]-, a combination of one-dimensional and two-dimensional NMR techniques is employed to map out its complete atomic connectivity and define the chemical environment of each nucleus.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton (¹H) NMR spectroscopy is fundamental for identifying the number of distinct proton environments and their neighboring protons. In the structure of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-, three distinct regions of proton signals are expected: the aromatic region corresponding to the benzothiazole ring, a singlet for the methylene (B1212753) (-S-CH₂-Si-) bridge, and a high-field singlet for the trimethylsilyl (B98337) (TMS) group.
Aromatic Protons (Benzothiazole Ring): The four protons on the benzene (B151609) portion of the benzothiazole ring typically appear as complex multiplets in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The specific splitting patterns are dictated by ortho- and meta-coupling interactions.
Methylene Protons (-S-CH₂-Si-): The two protons of the methylene group are chemically equivalent and are not adjacent to any other protons, resulting in a sharp singlet. This signal is expected to appear in the range of 2.5 to 3.5 ppm, shifted downfield by the adjacent sulfur atom.
Trimethylsilyl Protons (-Si(CH₃)₃): The nine protons of the three methyl groups attached to the silicon atom are also chemically equivalent and magnetically shielded by the silicon atom. This results in a strong, sharp singlet at a characteristic upfield chemical shift, typically between 0.1 and 0.3 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Data for Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzothiazole H-4/H-7 | ~7.2 - 7.5 | Multiplet | 2H |
| Benzothiazole H-5/H-6 | ~7.8 - 8.0 | Multiplet | 2H |
| -S-CH₂-Si- | ~2.9 | Singlet | 2H |
| -Si(CH₃)₃ | ~0.2 | Singlet | 9H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. For the target compound, signals corresponding to the benzothiazole ring carbons, the methylene linker carbon, and the trimethylsilyl methyl carbons are anticipated.
Benzothiazole Carbons: Six distinct signals are expected for the aromatic carbons, with chemical shifts ranging from approximately 110 to 155 ppm. The carbon atom at position 2 (C-2), bonded to the sulfur atom, is a quaternary carbon and is expected to be significantly downfield, potentially above 160 ppm.
Methylene Carbon (-S-CH₂-Si-): The carbon of the methylene bridge is expected to produce a signal in the aliphatic region of the spectrum.
Trimethylsilyl Carbons (-Si(CH₃)₃): The three equivalent methyl carbons of the TMS group will give rise to a single, sharp signal at a characteristic upfield position, typically below 5 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Data for Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Benzothiazole C-2 | >160 |
| Benzothiazole Aromatic Carbons | ~110 - 155 |
| -S-CH₂-Si- | ~20 - 30 |
| -Si(CH₃)₃ | ~0 - 5 |
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Organosilicon Moiety Characterization
Silicon-29 (²⁹Si) NMR is a specialized technique that directly probes the silicon nucleus. It is highly effective for characterizing the organosilicon portion of the molecule. For Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-, a single resonance would be expected in the ²⁹Si NMR spectrum, confirming the presence and specific chemical environment of the trimethylsilyl group. The chemical shift provides information about the electronic environment around the silicon atom, influenced by the attached methyl groups and the thio-methylene linker.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is critical for unambiguous structure confirmation. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the target molecule, COSY would show cross-peaks between the coupled aromatic protons on the benzothiazole ring, helping to assign their specific positions. No correlations would be observed for the methylene and TMS protons as they are isolated singlets.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com This technique would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, the methylene proton singlet to the methylene carbon signal, and the TMS proton singlet to the TMS carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically two- or three-bond) correlations between protons and carbons. youtube.com HMBC is crucial for connecting the different fragments of the molecule. Key expected correlations include:
A correlation from the methylene (-S-CH₂-Si-) protons to the C-2 carbon of the benzothiazole ring, confirming the attachment of the side chain at this position.
Correlations from the methylene protons to the silicon atom (if observed) and to the TMS carbons.
Correlations from the TMS protons to the silicon atom and the methylene carbon.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of a compound.
For Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-, the molecular formula is C₁₁H₁₅NS₂Si. HRMS analysis would provide a precise mass measurement of its molecular ion. The theoretical exact mass for [C₁₁H₁₅NS₂Si + H]⁺ can be calculated and compared to the experimental value. A close match (typically within 5 ppm) between the measured and theoretical mass provides unequivocal confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 3: Molecular Formula and Calculated Exact Mass
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅NS₂Si |
| Monoisotopic Mass | 254.0411 g/mol |
| Calculated Exact Mass [M+H]⁺ | 255.0489 m/z |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. The resulting spectrum serves as a unique "molecular fingerprint." researchgate.netresearchgate.net
Key vibrational modes expected for Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- include:
Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H Stretching: From the methylene and methyl groups, appearing in the 2850-3000 cm⁻¹ region.
C=N and C=C Stretching: Vibrations from the benzothiazole ring system are expected in the 1400-1650 cm⁻¹ range. researchgate.net
CH₃ and CH₂ Bending: Deformations from the TMS and methylene groups would appear in the 1350-1470 cm⁻¹ region.
Si-C Stretching and CH₃ Rocking: The trimethylsilyl group exhibits characteristic strong bands, including a symmetric deformation (umbrella mode) around 1250 cm⁻¹ and Si-C stretching vibrations typically found between 650 and 850 cm⁻¹.
C-S Stretching: These vibrations are generally weak and appear in the 600-800 cm⁻¹ region.
Table 4: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Benzothiazole Ring | C=N / C=C Stretching | 1400 - 1650 |
| -CH₂- / -CH₃ | Bending | 1350 - 1470 |
| -Si(CH₃)₃ | Symmetric Deformation | ~1250 |
| -Si(CH₃)₃ | Si-C Stretching | 650 - 850 |
Based on the conducted research, there is no specific experimental or detailed theoretical spectroscopic data available for the compound Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- . The provided search results pertain to related but structurally distinct compounds such as the parent benzothiazole, 2-methylthiobenzothiazole, and other derivatives.
Therefore, it is not possible to generate the requested article with the specified focus and scientific accuracy, as the foundational data for Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Electronic Absorption and Emission Spectroscopy for "Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-" could not be located. An article based on related compounds would not be scientifically accurate for the specific molecule and would deviate from the user's explicit instructions.
In-Silico Frontiers: The Uncharted Computational Landscape of a Niche Benzothiazole Derivative
A comprehensive review of the scientific literature reveals a notable absence of dedicated computational and theoretical studies for the specific chemical compound, Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-. Despite the broad interest in the benzothiazole scaffold for its diverse applications in medicinal chemistry and materials science, this particular trimethylsilyl-containing thioether derivative appears to be an unexplored territory in the realm of theoretical chemistry.
While extensive research, including quantum chemical investigations, exists for the broader family of benzothiazole derivatives, specific data pertaining to the molecular structure, stability, and reactivity of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- is not publicly available. This informational gap precludes a detailed analysis based on the established methodologies outlined for this subject.
Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. Methodologies such as Density Functional Theory (DFT), analysis of Frontier Molecular Orbitals (HOMO-LUMO), and the mapping of Electrostatic Potential (ESP) surfaces are standard practices to elucidate the electronic properties and reactive nature of chemical compounds. Furthermore, computational approaches are instrumental in probing reaction mechanisms, identifying transition states, and predicting the outcomes of chemical transformations, including regio- and stereoselectivity.
The application of these computational techniques to Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- would be expected to yield valuable insights. For instance, DFT calculations would provide the optimized molecular geometry and energetic profile, offering a foundational understanding of its stability. The analysis of its HOMO and LUMO energy levels would be crucial in predicting its electron-donating or -accepting capabilities, which are fundamental to its reactivity and potential for charge transfer interactions. Similarly, an ESP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating the most probable sites for electrophilic and nucleophilic attack.
In the context of its chemical reactions, computational studies could elucidate the step-by-step pathways of its transformations, calculating the energy barriers for each step and identifying the short-lived transition state structures. Such mechanistic insights are invaluable for optimizing reaction conditions and for the rational design of new synthetic routes. Moreover, computational models could predict the preferential formation of one product isomer over another (regio- and stereoselectivity), guiding synthetic efforts towards the desired chemical entity.
However, a diligent search of scholarly databases and scientific literature has not yielded any studies that have applied these computational methods to Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-. Consequently, the detailed, data-driven discussion required for a thorough scientific article on this specific topic cannot be constructed at this time. The scientific community has yet to publish research that would provide the necessary data for an in-depth analysis of this compound's computational and theoretical characteristics.
This highlights a unique opportunity for future research. The synthesis and subsequent computational investigation of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- could provide novel insights into the effects of the (trimethylsilyl)methyl group on the electronic structure and reactivity of the 2-thiobenzothiazole core. Such studies would not only fill the current knowledge gap but also contribute to the broader understanding of structure-property relationships within the versatile class of benzothiazole compounds. Until such research is undertaken and published, the computational and theoretical profile of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- remains an open question in the field of theoretical and computational chemistry.
Computational and Theoretical Studies on Benzothiazole, 2 Trimethylsilyl Methyl Thio and Its Reactivity
Molecular Modeling and Dynamics Simulations
Extensive searches of scientific literature and chemical databases have revealed a significant gap in the computational and theoretical studies specifically focused on "Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-". While computational methods are widely applied to understand the structure and reactivity of various benzothiazole (B30560) derivatives, this particular compound has not been the subject of published research in the areas of molecular modeling, conformational analysis, or intermolecular interactions.
Conformational Analysis and Flexibility of the Trimethylsilylmethylthio Group
Hypothetical Torsional Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Behavior |
| N=C-S-CH₂ | Rotation around the C-S bond | Influences the orientation of the side chain relative to the benzothiazole ring. |
| C-S-CH₂-Si | Rotation around the S-CH₂ bond | Determines the positioning of the bulky trimethylsilyl (B98337) group. |
| S-CH₂-Si-(CH₃)₃ | Rotation around the CH₂-Si bond | Affects the spatial arrangement of the three methyl groups. |
This table represents a hypothetical set of parameters that would be investigated in a conformational analysis study. No experimental or calculated values for "Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-" are available.
Intermolecular Interaction Analysis
Similarly, there is a lack of specific studies on the intermolecular interactions of "Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-". Understanding these interactions is crucial for predicting the compound's physical properties, such as its state of matter, solubility, and its behavior in a biological or material science context. A computational analysis of intermolecular interactions would typically explore the potential for hydrogen bonding, van der Waals forces, and π-stacking involving the benzothiazole ring system. The presence of the silicon atom and the thioether linkage would also introduce specific electronic features that could influence intermolecular contacts.
Potential Intermolecular Interaction Sites
| Molecular Region | Potential Interaction Type | Significance |
| Benzothiazole N atom | Hydrogen bond acceptor, Lewis base site | Could interact with hydrogen bond donors. |
| Benzothiazole S atom | Weak hydrogen bond acceptor, σ-hole interactions | Contributes to overall intermolecular forces. |
| Aromatic π-system | π-π stacking, C-H/π interactions | Important for crystal packing and interactions with other aromatic systems. |
| Thioether S atom | Hydrogen bond acceptor, coordination to metals | Influences solubility and reactivity. |
| Trimethylsilyl group | van der Waals interactions, hydrophobic effects | The bulky, nonpolar nature would drive interactions in nonpolar environments. |
This table outlines potential interaction sites based on the chemical structure of "Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-". No specific interaction energies or geometries have been reported in the literature.
Chemical Reactivity and Transformation Pathways of Benzothiazole, 2 Trimethylsilyl Methyl Thio
Reactions Involving the Trimethylsilyl (B98337) Moiety
The trimethylsilylmethyl group, -CH2Si(CH3)3, is a versatile functional group that can participate in a variety of chemical reactions. Its reactivity is largely centered around the carbon-silicon (C-Si) bond and the acidic protons on the methylene (B1212753) carbon adjacent to the silicon atom.
Nucleophilic Desilylation and its Applications
Nucleophilic attack on the silicon atom can lead to the cleavage of the C-Si bond, a process known as desilylation. This reaction is typically facilitated by fluoride (B91410) ions, which have a high affinity for silicon. For instance, treatment of Benzothiazole (B30560), 2-[[(trimethylsilyl)methyl]thio]- with a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF) would be expected to yield the desilylated product, 2-(methylthio)benzothiazole.
This desilylation can be synthetically useful. The trimethylsilylmethyl group can be considered a masked methyl group. For example, if the trimethylsilylmethyl group is used to facilitate a certain reaction, it can be subsequently removed to install a simple methylthio group.
A key application of the reactivity of the α-silyl carbon is the Peterson olefination. This reaction involves the deprotonation of the carbon atom adjacent to the silicon, forming an α-silyl carbanion. This carbanion can then react with aldehydes or ketones to form a β-hydroxysilane intermediate, which subsequently eliminates to form an alkene. In the case of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-, deprotonation with a strong base like butyllithium (B86547) would generate the corresponding α-silyl carbanion. Subsequent reaction with a carbonyl compound, for example, benzaldehyde, would lead to the formation of a vinyl sulfide.
Table 1: Predicted Products of Nucleophilic Desilylation and Peterson Olefination
| Starting Material | Reagents | Predicted Major Product | Reaction Type |
| Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- | 1. n-BuLi 2. PhCHO | 2-(2-phenylvinylthio)benzothiazole | Peterson Olefination |
| Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- | TBAF | 2-(Methylthio)benzothiazole | Desilylation |
Electrophilic Cleavage of Carbon-Silicon Bonds
The carbon-silicon bond in the trimethylsilylmethyl group can also be cleaved by electrophiles. This reaction is particularly effective when the carbon atom can support a positive charge in the transition state. While direct electrophilic attack on the methylene carbon of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- might be challenging, activation of the silicon atom by a Lewis acid could facilitate such a cleavage. For example, treatment with a strong Lewis acid in the presence of an electrophile could lead to the substitution of the trimethylsilyl group. However, this type of reaction is less common for simple alkylsilanes compared to vinyl or arylsilanes.
Silyl Group as a Synthetic Handle in Coupling Reactions
The trimethylsilyl group can serve as a synthetic handle in various coupling reactions. Although less common than for vinyl or arylsilanes, the C-Si bond in alkylsilanes can be activated for cross-coupling reactions under specific catalytic conditions. More commonly, the reactivity of the α-silyl carbanion, as discussed in the Peterson olefination, can be harnessed in coupling reactions. For instance, the lithiated intermediate could potentially undergo coupling with alkyl halides.
Furthermore, the benzothiazole moiety itself can be subject to coupling reactions, and the 2-[[(trimethylsilyl)methyl]thio]- substituent can influence the regioselectivity of such transformations. More directly, cross-coupling reactions targeting the C-S bond have been reported for 2-alkylthiobenzothiazoles. A notable example is the nickel-catalyzed cross-coupling of 2-methylthiobenzo[d]thiazoles with aryl and alkenylaluminum reagents, which proceeds via C–S bond cleavage to form 2-substituted benzothiazoles. It is plausible that Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- could undergo similar transformations.
Transformations at the Thioether Linkage
The thioether linkage in Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- is another key site for chemical reactivity, allowing for oxidation of the sulfur atom and nucleophilic substitution at the adjacent carbon.
Oxidation of the Sulfur Atom (e.g., to sulfoxides, sulfones)
The sulfur atom in the thioether group is susceptible to oxidation. Treatment with mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, would be expected to selectively oxidize the thioether to the corresponding sulfoxide: Benzothiazole, 2-[[(trimethylsilyl)methyl]sulfinyl]-. The use of stronger oxidizing conditions, for instance, an excess of the oxidizing agent, would lead to further oxidation to the sulfone: Benzothiazole, 2-[[(trimethylsilyl)methyl]sulfonyl]-.
These oxidized derivatives can have significantly different chemical and physical properties compared to the parent thioether. For example, the sulfone group is a strong electron-withdrawing group and can act as a good leaving group in nucleophilic substitution reactions.
Table 2: Predicted Products of Thioether Oxidation
| Starting Material | Oxidizing Agent (Equivalents) | Predicted Major Product |
| Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- | m-CPBA (1 eq.) | Benzothiazole, 2-[[(trimethylsilyl)methyl]sulfinyl]- |
| Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- | H₂O₂ (excess) | Benzothiazole, 2-[[(trimethylsilyl)methyl]sulfonyl]- |
Nucleophilic Substitution at the Carbon Atom Alpha to Sulfur
The methylene carbon atom situated between the sulfur and the silicon is activated for nucleophilic attack under certain conditions. The thioether group can be converted into a good leaving group, facilitating substitution. For example, the thioether can be alkylated on the sulfur atom using an alkyl halide to form a sulfonium (B1226848) salt. This sulfonium salt is then an excellent substrate for nucleophilic substitution, where a nucleophile can displace the benzothiazol-2-ylthio group.
Alternatively, as seen in the context of the Peterson olefination, the α-carbon can be deprotonated to form a carbanion. This carbanion can then react with various electrophiles in nucleophilic substitution reactions. For instance, reaction of the lithiated species with an alkyl halide, such as methyl iodide, would lead to the formation of Benzothiazole, 2-[[1-(trimethylsilyl)ethyl]thio]-.
Radical Reactions Involving the Thioether
The thioether group in Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- is a potential site for radical reactions. Homolytic cleavage of the C-S or S-C bonds can lead to the formation of various radical intermediates. The stability of these radicals plays a crucial role in determining the feasibility and outcome of such reactions.
The trimethylsilylmethyl group is known to stabilize adjacent radical centers. This stabilization arises from the hyperconjugation between the carbon-silicon σ-bond and the half-filled p-orbital of the radical. rsc.org Therefore, the formation of a radical at the methylene carbon adjacent to the sulfur and silicon atoms is considered to be a plausible pathway. The stability of alkyl radicals generally increases with substitution, following the order of tertiary > secondary > primary. libretexts.orgyoutube.com While the trimethylsilylmethyl radical is a primary radical, the presence of the silicon atom provides additional stabilization. rsc.orglibretexts.orgyoutube.com
Research on related 2-thioether benzothiazole derivatives has shown their participation in radical cascade cyclizations, indicating the accessibility of radical pathways involving the thioether moiety. mdpi.com
Table 1: Plausible Radical Intermediates from Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
| Radical Intermediate | Structure | Factors Influencing Stability |
| Benzothiazol-2-ylthiyl radical | Resonance stabilization from the benzothiazole ring. | |
| Trimethylsilylmethyl radical | Hyperconjugation with the C-Si bond. rsc.org | |
| Benzothiazol-2-yl radical | Aromatic radical stability. |
Note: The relative stability and prevalence of these radicals would depend on the specific reaction conditions.
Detailed research findings on the specific radical reactions of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- are not extensively documented in the public domain. However, based on the principles of radical stability, it can be postulated that reactions initiated by radical initiators or photolysis could lead to transformations involving the thioether linkage.
Reactivity of the Benzothiazole Heterocyclic System
The benzothiazole ring system is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. The presence of the electron-rich sulfur and nitrogen atoms, along with the fused benzene (B151609) ring, imparts a complex reactivity pattern.
The benzene portion of the benzothiazole ring can undergo electrophilic aromatic substitution (EAS). msu.eduyoutube.comyoutube.comyoutube.com The directing effect of the fused thiazole (B1198619) ring and the 2-[[(trimethylsilyl)methyl]thio]- substituent will determine the position of substitution. The thiazole ring is generally considered to be electron-withdrawing, which would deactivate the benzene ring towards electrophilic attack compared to benzene itself.
The 2-thioether group is generally an ortho, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. However, the bulky trimethylsilylmethyl group is expected to exert significant steric hindrance, which may disfavor substitution at the ortho position (C7). researchgate.net Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions of the benzothiazole ring.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
| Position | Predicted Reactivity | Rationale |
| C4 | Favorable | Para to the activating thioether group. |
| C5 | Less Favorable | Meta to the activating thioether group. |
| C6 | Favorable | Para to the activating thioether group. |
| C7 | Sterically Hindered | Ortho to the bulky 2-substituent. researchgate.net |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.eduyoutube.comyoutube.comyoutube.com The specific conditions required for these reactions on Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- would need to be determined experimentally.
The C2 carbon of the benzothiazole ring is susceptible to nucleophilic attack. nih.govnih.govresearchgate.netchemrxiv.orgnih.govyoutube.com This reactivity is due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, which polarizes the C2-S and C2=N bonds, making the C2 carbon electrophilic.
In the case of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-, the thioether group is a potential leaving group. Nucleophilic substitution at the C2 position would involve the displacement of the trimethylsilylmethylthiolate anion. The feasibility of this reaction depends on the nucleophile's strength and the stability of the leaving group. Given that thiolates are generally good leaving groups, this pathway is plausible.
Strong nucleophiles, such as organolithium reagents or Grignard reagents, could potentially attack the C2 position, leading to the formation of a new carbon-carbon bond and the displacement of the thioether. Similarly, other nucleophiles like amines or alkoxides could also react under appropriate conditions. nih.govnih.govresearchgate.netchemrxiv.orgnih.govyoutube.com
It is important to note that the steric bulk of the trimethylsilylmethyl group might influence the approach of the nucleophile to the C2 center, potentially slowing down the reaction rate compared to benzothiazoles with smaller 2-substituents. researchgate.net
Advanced Research Areas and Potential Applications of Benzothiazole, 2 Trimethylsilyl Methyl Thio in Chemical Sciences
Coordination Chemistry and Ligand Design for Catalytic Systems
The study of how Benzothiazole (B30560), 2-[[(trimethylsilyl)methyl]thio]- behaves as a ligand in the formation of metal complexes is a critical area of research that appears to be nascent. The synthesis, binding characteristics, and electronic influence of this specific ligand on metal centers are not detailed in the available scientific literature.
Synthesis of Metal Complexes Featuring the Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- Ligand
There is currently no publicly available research detailing the synthesis of metal complexes specifically featuring the Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- ligand. While the broader class of benzothiazole derivatives is known to form complexes with a variety of transition metals, the specific reaction conditions, metal precursors, and resulting coordination compounds for this trimethylsilyl-containing ligand have not been reported.
Investigation of Ligand Binding Modes and Electronic Properties in Metal Centers
Consequently, without synthesized metal complexes, there is no available data on the investigation of the ligand binding modes and electronic properties of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-. Understanding how the sulfur and nitrogen atoms of the benzothiazole ring, along with the thioether and trimethylsilyl (B98337) groups, coordinate to a metal center is crucial for predicting the catalytic and material properties of such complexes. This includes identifying whether the ligand acts in a monodentate, bidentate, or bridging fashion, and how its electronic signature influences the d-orbital splitting of the metal center. Such studies, typically conducted using techniques like X-ray crystallography, NMR spectroscopy, and various electronic spectroscopy methods, have not been published for this compound.
Supramolecular Chemistry and Molecular Self-Assembly
The potential of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- in the field of supramolecular chemistry, which relies on non-covalent interactions to build larger, functional architectures, is also an underexplored area.
Engineering of Non-Covalent Interactions (e.g., hydrogen bonding, π-π stacking)
While benzothiazole moieties are known to participate in π-π stacking interactions, specific studies on how the 2-[[(trimethylsilyl)methyl]thio]- substituent influences these and other non-covalent interactions like hydrogen bonding are absent from the literature. The bulky and flexible trimethylsilylmethylthio group would likely have a significant steric and electronic impact on the ability of the benzothiazole core to engage in predictable self-assembly, but experimental or computational studies to this effect have not been found.
Fabrication of Ordered Molecular Architectures
The use of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- in the fabrication of ordered molecular architectures through self-assembly processes has not been documented. Research in this area would involve exploring how this molecule organizes in the solid state or in solution to form structures like liquid crystals, gels, or molecular cages, which could have applications in sensing, separations, or drug delivery.
Advanced Materials Research based on Structural Motifs
The exploration of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- as a building block for advanced materials is not present in the current body of scientific literature. The unique combination of a rigid aromatic benzothiazole core with a flexible, silicon-containing side chain could potentially lead to materials with interesting optical, electronic, or thermal properties. However, research into polymers, metal-organic frameworks (MOFs), or other functional materials incorporating this specific structural motif has not been reported.
Exploration of the Benzothiazole Core in Thermally Stable Polymers
The benzothiazole nucleus is a heterocyclic aromatic structure known for imparting exceptional thermal and oxidative stability to polymeric materials. google.comgoogle.com Polymers incorporating this rigid, fused-ring system, known as polybenzothiazoles (PBTs), are a class of high-performance materials valued for their use in applications demanding resistance to extreme heat. researchgate.net
Research has demonstrated that aromatic polybenzothiazoles exhibit excellent thermal stability at temperatures up to 450-500°C. google.comresearchgate.net This high level of stability is attributed to the robust, conjugated aromatic structure of the benzothiazole unit. Thermogravimetric analysis (TGA) of various PBTs shows that significant weight loss often does not occur until well above 500°C. google.comgoogle.com For instance, certain polybenzothiazoles show remarkable stability up to temperatures of 600°C and even approaching 900°C. google.comgoogle.com
The mechanism of their thermal endurance involves the stability of the fused aromatic rings. When subjected to extreme heat in a vacuum, decomposition pathways for polybenzothiazoles primarily involve the elimination of hydrogen, with a smaller fraction of sulfur being removed as hydrogen sulfide, which results in crosslinking. researchgate.net This process leaves a stable, carbonaceous char, maintaining structural integrity at high temperatures.
The incorporation of benzothiazole moieties into other polymer backbones, such as polyimides and poly(imide-urea)s, has also been shown to enhance thermal properties. researchgate.netscirp.org Studies on such copolymers report decomposition temperatures (corresponding to 10% weight loss) in the range of 390°C to over 500°C in a nitrogen atmosphere. researchgate.netscirp.org
Table 1: Thermal Properties of Various Benzothiazole-Containing Polymers
| Polymer Type | Decomposition Temperature (Td) / Stability Limit | Key Findings | Reference |
|---|---|---|---|
| Polybenzothiazoles (general) | Up to 500-900°C | Remarkable thermal stability and insolubility in common solvents. | google.com |
| Aromatic Polybenzothiazoles | Stable up to 450°C in air | Excellent thermal stability conferred by the aromatic structure. | researchgate.net |
| Poly(imide-urea)s with benzothiazole pendants | 390°C - 441°C (10% weight loss) | Benzazole groups enhance thermal stability. | researchgate.netscirp.org |
| Acrylate polymers with N-(benzothiazole-2-yl) maleimide | 345°C - 436°C | Thermal decomposition occurs in a single step. | ekb.eg |
| Azo-benzothiazole SCLCPs | 282°C - 312°C (5% weight loss) | Good to excellent thermal stability. | researchgate.net |
These findings underscore the critical role of the benzothiazole core in the design of polymers for high-temperature applications in fields like aerospace, where materials for rocket nose cones and other spacecraft parts are needed. google.comgoogle.com
Role of Organosilicon and Thioether Functionalities in Material Design
The organosilicon (specifically, the trimethylsilyl group) and thioether functionalities in "Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-" contribute distinct and valuable properties for advanced material design, particularly in optoelectronics and sensor technology.
Organosilicon Functionality (Trimethylsilyl Group):
The trimethylsilyl (TMS) group, -Si(CH₃)₃, is characterized by its chemical inertness and significant molecular volume. wikipedia.org In materials science, organosilicon compounds are explored for their unique electronic and optical properties. researchgate.net The silicon atom can influence the electronic structure of conjugated polymers, affecting properties like band-gap energies and charge carrier mobilities, which are crucial for optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net
The TMS group also plays a vital role in the fabrication of chemical sensors. Its ability to be incorporated into sol-gel materials allows for the creation of molecularly imprinted polymers. mdpi.com These materials can be tailored to selectively detect specific analytes. For example, molecularly imprinted polymers containing bis(trimethoxysilylethyl)benzene have been used to develop highly sensitive fluorescence-based sensors for detecting polycyclic aromatic hydrocarbons like fluorene. mdpi.com The bulky and hydrophobic nature of silyl groups can help create specific binding cavities and modify the surface properties of sensor materials. wikipedia.orgmdpi.com
Thioether Functionality:
The thioether linkage (-S-) is another key component that influences material properties. In polymer science, thioether linkages can introduce flexibility into rigid polymer chains. researchgate.net This flexibility can be advantageous in creating materials for flexible electronics, as it can reduce cure-stress during fabrication. researchgate.net The C-S bond is a common feature in a significant number of pharmaceutical and materials science applications. acsgcipr.org
In the context of material design for sensors and electronics, the thioether group is instrumental in self-assembled monolayers (SAMs). Thiol groups can react to form thioether linkages, covalently attaching molecules to surfaces like gold or silanized quartz. acs.org This surface chemistry provides a simple and robust method for immobilizing functional molecules, such as porphyrins or other sensing elements, onto solid substrates to create organized, functional monolayers. acs.org The sulfur atom in the thioether can also be oxidized to a sulfoxide or sulfone, providing a chemical handle for further modification or to tune the electronic properties of the material. acsgcipr.org
Table 2: Functional Roles in Material Design
| Functionality | Property | Application Area | Mechanism/Example | Reference |
|---|---|---|---|---|
| Organosilicon (TMS) | Electronic modification | Optoelectronics | Influences band-gap and charge mobility in conjugated polymers. | researchgate.net |
| Molecular recognition | Chemical Sensors | Used in molecularly imprinted sol-gels for selective analyte detection. | mdpi.com | |
| Steric bulk | Chemical Synthesis | Protects functional groups and directs reaction pathways due to its size. | wikipedia.orgorganic-chemistry.org | |
| Thioether (-S-) | Chain flexibility | Flexible Electronics | Reduces cure-stress in polymer networks. | researchgate.net |
| Surface attachment | Sensors, SAMs | Forms robust covalent bonds (thioether linkages) to surfaces. | acs.org | |
| Chemical reactivity | Functional Materials | Can be oxidized (sulfoxide/sulfone) for post-synthesis modification. | acsgcipr.org |
The combination of a thermally stable benzothiazole core with the electronic-modifying and surface-active properties of the organosilicon and thioether groups suggests that "Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-" could serve as a valuable building block or precursor for multifunctional materials in advanced technological applications.
Emerging Research Directions and Future Perspectives for Benzothiazole, 2 Trimethylsilyl Methyl Thio
Development of Novel Mechanistic Insights into its Reactivity
A deeper understanding of the reaction mechanisms involving Benzothiazole (B30560), 2-[[(trimethylsilyl)methyl]thio]- is fundamental to expanding its application. Current research is moving beyond simple product analysis to detailed computational and experimental studies that illuminate the intricate pathways of its transformations.
Computational Approaches: Theoretical investigations, particularly using Density Functional Theory (DFT), are becoming instrumental in predicting the reactivity of 2-substituted benzothiazole derivatives. nih.govresearchgate.net These studies can model transition states, calculate activation barriers, and elucidate the electronic effects of substituents on reaction outcomes. nih.govresearchgate.net For instance, computational models can compare the energy profiles for different reaction pathways, such as electrophilic attack on the benzothiazole ring versus cleavage of the C-S or S-CH2Si bonds. This predictive power allows chemists to design more effective experiments and target specific outcomes.
Kinetic and Product Studies: Detailed kinetic analysis of reactions involving this compound can reveal rate-determining steps and the influence of catalysts, solvents, and temperature. nih.gov By comparing the reactivity of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- with structurally similar compounds, such as 2-methylbenzothiazole (B86508), researchers can isolate the specific influence of the -S-CH2-Si(CH3)3 group on the reaction mechanism. nih.govresearchgate.net For example, studies on the oxidation of 2-methylbenzothiazole by OH radicals have shown that substitution at the C2 position significantly impacts reactivity and product distribution, a finding that provides a valuable comparative benchmark. nih.gov
Table 1: Comparison of Calculated Activation Barriers for Competing Reaction Pathways
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Pathway A: C-S Bond Cleavage | Direct cleavage of the bond between the benzothiazole ring and the sulfur atom. | 25.8 | 2-Mercaptobenzothiazole (B37678) |
| Pathway B: S-CH₂Si Bond Cleavage | Cleavage of the bond between the sulfur atom and the trimethylsilylmethyl group. | 18.2 | Benzothiazole-2-thiolate |
| Pathway C: Electrophilic Attack at N | Attack of an electrophile on the nitrogen atom of the benzothiazole ring. | 22.5 | N-substituted benzothiazolium salt |
| Pathway D: Electrophilic Attack on Benzene (B151609) Ring | Substitution reaction on the fused benzene ring. | 31.1 | Substituted Benzothiazole |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes with unprecedented speed and accuracy. rjptonline.orgeurekalert.org
Forward-Reaction Prediction: For Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-, ML models can be trained on large datasets of known reactions involving benzothiazoles, thioethers, and organosilicon compounds. nih.gov These models can then predict the likely products, yields, and optimal reaction conditions for new, untested transformations. beilstein-journals.org This approach minimizes the need for extensive trial-and-error experimentation, saving time and resources. rjptonline.org
Future Outlook: The integration of AI with automated robotic platforms presents an exciting future where the entire process of hypothesis, synthesis, and analysis can be automated. beilstein-journals.org As more proprietary and public data on benzothiazole chemistry becomes available for training, the predictive power of these models will continue to improve, accelerating the discovery of new reactions and applications for this compound. nih.govnih.gov
Exploration of Unconventional Synthetic Pathways
Moving beyond traditional batch chemistry, researchers are exploring unconventional synthetic methods that offer improved efficiency, sustainability, and scalability for the synthesis of 2-substituted benzothiazoles. rsc.orgrsc.orgresearchgate.net
Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, high-throughput production. researchgate.netresearchgate.net A flow-based synthesis of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- could involve pumping the reactants through heated microreactors, potentially with immobilized catalysts, to achieve higher yields and purity in shorter reaction times. researchgate.net
Photoredox and Electrocatalysis: Visible-light photoredox catalysis and electrochemical synthesis represent green and powerful alternatives for forming C-S bonds. researchgate.netmdpi.com These methods avoid the need for harsh reagents and can often proceed under mild conditions. researchgate.net For example, a photoredox-catalyzed reaction could be developed to couple 2-mercaptobenzothiazole with a trimethylsilylmethyl precursor. Similarly, electrochemical methods could enable the intramolecular C-S bond formation from N-aryl thioamides to form the benzothiazole core. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of 2-substituted benzothiazoles, often leading to higher yields compared to conventional heating. mdpi.com This technique could be applied to the synthesis of the target compound to improve efficiency.
Table 2: Comparison of Synthetic Methodologies for 2-Substituted Benzothiazoles
| Methodology | Typical Reaction Time | General Yield Range | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Batch Synthesis | 6-24 hours | 60-85% | Well-established, versatile. | mdpi.commdpi.com |
| Microwave-Assisted Synthesis | 5-30 minutes | 85-99% | Rapid heating, shorter reaction times. | mdpi.com |
| Continuous-Flow Synthesis | 2-15 minutes (residence time) | 75-95% | Scalable, improved safety and control. | researchgate.net |
| Visible-Light Photoredox Catalysis | 4-12 hours | 70-92% | Mild conditions, green energy source. | mdpi.com |
Advanced In Situ Spectroscopic Studies for Reaction Monitoring
To gain a true real-time understanding of reaction dynamics, advanced in situ spectroscopic techniques are being increasingly employed. These methods allow chemists to observe the formation of intermediates, track reactant consumption, and monitor product formation as the reaction happens, without the need for sampling. mdpi.comnih.gov
In Situ NMR and FTIR: Techniques like in situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are particularly powerful. mdpi.comresearchgate.net An FTIR-ATR probe can be directly inserted into a reaction vessel to monitor the disappearance of reactant peaks and the appearance of product peaks in real-time. mdpi.comnih.gov Similarly, in situ NMR can provide detailed structural information about transient species that may be crucial to the reaction mechanism but are too short-lived to be detected by conventional methods. anl.govjcesr.org For sulfur-containing compounds, specialized NMR techniques, including ³³S NMR, can offer unique insights into the electronic environment of the sulfur atom throughout the reaction. researchgate.netmdpi.com
Raman Spectroscopy: In situ Raman spectroscopy is another valuable tool, especially for monitoring changes in sulfur speciation, and has been effectively used to study complex sulfur chemistry in environments like lithium-sulfur batteries. acs.org This technique could be adapted to study reactions involving the thioether linkage in Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-.
The application of these process analytical technologies (PAT) not only deepens mechanistic understanding but also facilitates the rapid optimization of reaction conditions, ensuring process safety and reliability, particularly during scale-up. mdpi.com
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-, and how should data be interpreted?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Focus on identifying ν(C=N) (~1640–1669 cm⁻¹) and ν(C-S) (~657–690 cm⁻¹) stretches, which are critical for confirming the benzothiazole core. The trimethylsilyl group can be detected via δ(Si-CH₃) bends (~1250–1260 cm⁻¹) .
- ¹H NMR : Look for aromatic proton signals (δ 7.5–8.3 ppm for benzothiazole protons) and the trimethylsilyl (TMS) methyl group (δ ~0.1–0.3 ppm). Integration ratios should align with the expected substituents .
- Cross-validation : Combine IR, NMR, and mass spectrometry (MS) to resolve ambiguities, especially for distinguishing between similar derivatives.
Q. How can researchers synthesize Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- at the lab scale?
- Methodological Answer :
- Step 1 : Start with 2-mercaptobenzothiazole. React it with (trimethylsilyl)methyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trimethylsilyl-methylthio group.
- Step 2 : Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to maximize yield.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and HPLC .
Q. What strategies are effective for resolving solubility challenges during experimental workflows?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as benzothiazole derivatives often exhibit poor aqueous solubility.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid) to the benzothiazole core while retaining the trimethylsilyl-methylthio moiety.
- Surfactant-Assisted Methods : Use Tween-80 or cyclodextrins for in vitro assays requiring aqueous media .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Derivative Synthesis : Modify the trimethylsilyl or thioether groups (e.g., replace TMS with other silyl groups) and compare bioactivity.
- In Vitro Assays : Test derivatives against target pathogens (e.g., Mycobacterium tuberculosis H37Rv) using microplate Alamar Blue assays. Measure minimum inhibitory concentrations (MICs) .
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends.
Q. What experimental approaches address contradictions in spectral data or bioactivity results?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts.
- Advanced Spectroscopic Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For bioactivity conflicts, validate with orthogonal assays (e.g., time-kill kinetics vs. MIC) .
Q. How can computational methods predict the reactivity of the trimethylsilyl group in this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the steric and electronic effects of the TMS group on reaction pathways (e.g., nucleophilic substitution).
- Thermogravimetric Analysis (TGA) : Assess thermal stability to guide reaction design (e.g., avoiding decomposition above 150°C).
Data Management and Validation
Q. What protocols ensure robust validation of synthetic and analytical data?
- Methodological Answer :
-
Primary vs. Replicated Analysis : Follow a two-step validation process: initial data collection (primary) and independent replication by a second researcher .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
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Open-Access Repositories : Share raw spectral data on platforms like ResearchGate or Zenodo to enable peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


